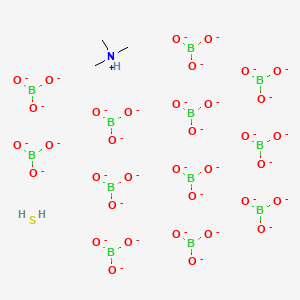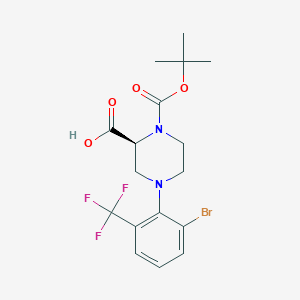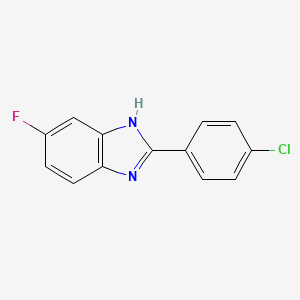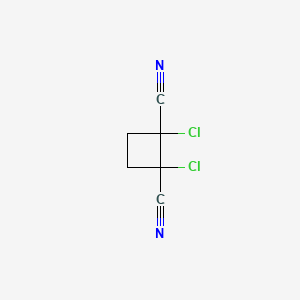
5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of bromine atoms, a hydroxyl group, and a thioxoimidazolidinone moiety, making it a valuable subject of study in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one typically involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with 2-thioxoimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the bromine atoms or convert the thioxo group to a thiol group.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed in substitution reactions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Thiol-containing compounds or debrominated products.
Substitution: Amino or alkyl-substituted derivatives.
科学研究应用
5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving protein misfolding and aggregation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the desuccinylation reaction of sirtuin 5, a nicotinamide adenine dinucleotide-dependent histone deacetylase enzyme. This inhibition can affect various biological processes, including gene expression, DNA repair, and cellular metabolism.
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of 5-(3,5-Dibromo-4-hydroxybenzylidene)-2-thioxoimidazolidin-4-one.
3-(3,5-Dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one: A related compound with similar structural features and biological activities.
Uniqueness
This compound is unique due to its combination of bromine atoms, hydroxyl group, and thioxoimidazolidinone moiety. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C10H6Br2N2O2S |
|---|---|
分子量 |
378.04 g/mol |
IUPAC 名称 |
(5E)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H6Br2N2O2S/c11-5-1-4(2-6(12)8(5)15)3-7-9(16)14-10(17)13-7/h1-3,15H,(H2,13,14,16,17)/b7-3+ |
InChI 键 |
SPEXCGVBDVZFJX-XVNBXDOJSA-N |
手性 SMILES |
C1=C(C=C(C(=C1Br)O)Br)/C=C/2\C(=O)NC(=S)N2 |
规范 SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=C2C(=O)NC(=S)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

![D(+)-Karnitinaethylesterbromid [German]](/img/structure/B13733142.png)







![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)


